4-Bromo-3-(piperazin-1-yl)phenol
Description
4-Bromo-3-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine ring substituted at the 3-position of the phenol core. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotics, antihistamines, and antimicrobial agents . The bromine substituent enhances lipophilicity and may influence binding affinity to biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-bromo-3-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-8(14)7-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
InChI Key |
PKVDDPOOIKOHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperazin-1-yl)phenol typically involves the bromination of 3-(piperazin-1-yl)phenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the piperazine ring or the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted phenols or piperazines.
- Quinones or other oxidized derivatives.
- Reduced forms of the original compound .
Scientific Research Applications
4-Bromo-3-(piperazin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(piperazin-1-yl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The piperazine ring can enhance the compound’s ability to bind to specific molecular targets, while the phenol group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine-Phenol Scaffolds
(a) 4-Bromo-3-(4-methylpiperazin-1-yl)phenol
- Structure : Differs by a methyl group on the piperazine nitrogen.
- Applications : Similar derivatives are explored in medicinal chemistry for CNS-targeting drugs due to improved metabolic stability .
(b) Schiff Base Derivatives (e.g., 4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol)
- Structure: Features an imine linkage between the phenol and piperazine.
- Data : In vivo studies showed minimal hematological and biochemical toxicity at moderate doses, though high doses caused liver activity suppression .
(c) ChEMBL3133832 (3-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-9H-pyrido[2,3-b]indol-4-yl]amino]phenol)
- Structure : Incorporates a sulfonyl-piperazine group and extended aromatic system.
Functional Group Variations
(a) 4-Bromo-3-(1,3-dioxolan-2-yl)phenol (234)
- Structure : Replaces piperazine with a 1,3-dioxolane ring.
- Synthesis : Prepared via acid-catalyzed reaction with ethylene glycol, yielding 50% isolated purity .
- Utility : Primarily used as a synthetic intermediate due to its protective group chemistry .
(b) Morpholinopyrimidine-Piperazine-Phenol Hybrids (e.g., 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol)
Pharmacological and Toxicological Profiles
Key Research Findings and Trends
- Synthetic Accessibility: Piperazine-phenol derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of 4-bromo-3-(4-methylpiperazin-1-yl)phenol and Schiff bases .
- Toxicity Considerations : Brominated analogs generally show lower acute toxicity compared to chlorinated counterparts, but liver enzyme suppression at high doses warrants dose optimization .
- Docking and Computational Studies : Piperazine-containing compounds exhibit strong binding to proteins involved in inflammation and microbial pathogenesis, supporting their use in rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
